4-chinolina-metanoli
4-Methylquinolines are a class of organic compounds with the molecular formula C9H7NO. These molecules exhibit interesting chemical and biological properties, making them valuable in various applications across different fields.
Structurally, 4-methylquinoline consists of a quinoline ring system bearing a methyl group at the 4-position. This substituent can influence the physical and chemical properties of the molecule, such as solubility and reactivity. In terms of synthesis, these compounds are often prepared by N-methylation reactions involving quinoline derivatives.
From a biological perspective, 4-methylquinolines have been explored for their potential in medicinal chemistry. They can serve as precursors to more complex bioactive molecules or exhibit activity themselves against various diseases, including parasitic infections and cancer. Furthermore, these compounds may also play roles in catalysis due to their electron-donating nature.
In summary, 4-methylquinolines are multifaceted chemical entities with diverse applications in pharmaceuticals, materials science, and analytical chemistry.

Struttura | Nome chimico | CAS | MF |
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2,2-difluoro-1-(quinolin-4-yl)ethan-1-ol | 1519838-45-9 | C11H9F2NO |
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(R)-2,8-bis(trifluoromethyl)quinolin-4-yl(piperidin-2-yl)methanol hydrochloride | 2743430-00-2 | C17H17ClF6N2O |
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(1S)-2-amino-1-(quinolin-4-yl)ethan-1-ol | 2227709-26-2 | C11H12N2O |
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(2-(1-Methyl-1H-pyrazol-5-yl)quinolin-4-yl)methanol | 1354706-28-7 | C14H13N3O |
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2-amino-1-(quinolin-4-yl)ethan-1-ol | 52239-40-4 | C11H12N2O |
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Dehydro Mefloquine | 68496-04-8 | C17H10F6N2O |
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3-amino-1-(2-methylquinolin-4-yl)propan-1-ol | 1540112-64-8 | C13H16N2O |
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(2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol | 1354706-40-3 | C16H17N3O |
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[2-[(3,5-Dimethylpyrazol-1-yl)methyl]quinolin-4-yl]methanol | 1354706-43-6 | C16H17N3O |
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(2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol | 1354706-34-5 | C16H17N3O |
Letteratura correlata
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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